molecular formula C6H10N4O B2471469 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 934172-72-2

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B2471469
CAS No.: 934172-72-2
M. Wt: 154.173
InChI Key: BUHBUFXTSJXHLR-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 5-methyl-1H-pyrazole with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)acetamide: This compound is structurally similar and has been studied for its biological activities.

    2-(3-(4-fluorophenyl)-5-methyl-1H-pyrazol-1-yl)acetamide: Another related compound with potential therapeutic applications.

Uniqueness

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHBUFXTSJXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 112a, (5-methyl-pyrazol-1-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) and the resulting mixture was heated under reflux for 8 h. The mixture was cooled to rt and the precipitated product was filtered off, dried and crystallized from toluene. The title compound (95% purity, based on NMR) was obtained as a white solid (yield: 45%). 1H-NMR (300 MHz, DMSO): δ=2.24 (s, 3H), 4.29 (s, 2H), 4.65 (s, 2H), 6.00 (d, J=1 Hz, 1H), 7.55 (d, J=1 Hz, 1H), 9.27 (s, 1H).
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